Validated Role as a Synthetic Intermediate in Anagliptin Production
This compound is a critical precursor in the synthesis of Anagliptin, a DPP-4 inhibitor. A patent explicitly details a process where Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is hydrolyzed to yield 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key intermediate [1]. This role is highly specific; while alternative esters like the methyl ester (Anagliptin Impurity V, CAS: 1616933-64-2) exist, the ethyl ester is the documented intermediate in this particular patented process. The choice of ethyl ester can influence the yield and purity of the subsequent hydrolysis step, which is critical for the overall synthesis.
| Evidence Dimension | Defined synthetic role and subsequent conversion |
|---|---|
| Target Compound Data | Hydrolyzes to 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in a patented process for Anagliptin [1]. |
| Comparator Or Baseline | Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (Anagliptin Impurity V, CAS: 1616933-64-2), which is not the documented intermediate in this specific patent. |
| Quantified Difference | N/A - qualitative difference in defined process role. |
| Conditions | Patented synthetic route for the DPP-4 inhibitor Anagliptin [1]. |
Why This Matters
For researchers replicating or building upon the patented Anagliptin synthesis, procuring the ethyl ester is not an arbitrary choice but a documented requirement for process fidelity.
- [1] WO2014147640A2 - Process for the preparation of anagliptin. View Source
